Corynecin II

概要

説明

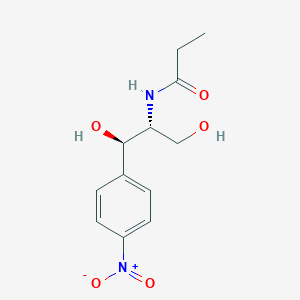

n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide: is an organic compound belonging to the class of nitrobenzenes This compound is characterized by the presence of a nitro group attached to a benzene ring, along with a propanamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and propanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and reducing agents.

Industrial Production Methods: In an industrial setting, the production of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

科学的研究の応用

Antibacterial Applications

Corynecin II exhibits significant antibacterial activity against a range of pathogens, making it a candidate for antibiotic development. Its mechanism involves inhibiting protein synthesis, similar to chloramphenicol, which has been extensively studied in the context of bacterial resistance.

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Bacillus subtilis | 2 µg/mL |

Pharmaceutical Development

The unique structure of this compound allows for the exploration of its derivatives in drug design. Research indicates that modifications to its structure can enhance its antibacterial properties and reduce toxicity.

Case Study: Derivative Development

A study focused on synthesizing analogs of this compound demonstrated improved efficacy against resistant strains of Staphylococcus aureus. The derivatives showed a reduction in MIC values by up to 50%, highlighting the potential for developing new antibiotics based on this compound's scaffold .

Biotechnology and Biocatalysis

This compound's biosynthetic pathway involves non-ribosomal peptide synthetases (NRPS), which are crucial for producing various bioactive compounds. This characteristic makes it an attractive target for biotechnological applications, including the production of pharmaceuticals and agrochemicals.

Table 2: Biotechnological Applications of this compound

Environmental Applications

This compound has shown promise in bioremediation efforts due to its antimicrobial properties, which can help in degrading pollutants and controlling microbial populations in contaminated environments.

Case Study: Bioremediation

Research conducted on soil contaminated with heavy metals indicated that strains producing this compound could effectively reduce microbial load while enhancing the degradation of toxic compounds. This dual action supports the use of this compound in environmental cleanup strategies .

作用機序

The mechanism of action of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide

Comparison:

- Structural Differences: The presence of different substituents and functional groups distinguishes these compounds from n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide.

- Reactivity: The reactivity of these compounds may vary based on their structural differences.

- Applications: While they may share some applications, each compound has unique properties that make it suitable for specific uses.

生物活性

Corynecin II is a notable antibiotic compound produced by certain strains of Corynebacterium, specifically known for its antimicrobial properties against various pathogenic bacteria. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and potential applications in medicine and biotechnology.

Overview of this compound

This compound is classified as a chloramphenicol-like antibiotic, sharing structural similarities with other compounds in the corynecin family. Its chemical structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy

Table 1: Antimicrobial Activity of this compound Against Pathogenic Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 375 mg/ml | Effective |

| Streptococcus uberis | 500 mg/ml | Effective |

| Bacillus cereus | 1400 mg/ml | Effective |

| Escherichia coli | >2000 mg/ml | No activity observed |

This compound has been shown to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus uberis, and Bacillus cereus, with MIC values indicating its potency. However, it has limited or no effect on Gram-negative bacteria like Escherichia coli .

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process essential for bacterial growth and replication. Studies have indicated that metal complexation can affect the biological activity of this compound, with certain metal derivatives enhancing or diminishing its antimicrobial properties .

Case Studies and Research Findings

-

Study on Metal Complexes :

A study investigated the antimicrobial activity of this compound and its metal complexes against various pathogenic bacteria. The nickel complex of this compound showed enhanced efficacy against Gram-positive bacteria, with MIC values ranging from 375 to 1400 mg/ml . -

Comparative Analysis :

Research comparing different strains of Corynebacterium revealed variations in the production levels of this compound and its homologs based on environmental factors and growth conditions. This suggests that biotechnological applications could be optimized by manipulating these conditions . -

Toxicity Assessments :

In vitro studies have assessed the cytotoxicity of this compound on mammalian cells, revealing low toxicity levels at therapeutic concentrations. This characteristic makes it a promising candidate for further development as an antimicrobial agent .

Potential Applications

Given its potent antimicrobial properties and relatively low toxicity to mammalian cells, this compound holds potential for several applications:

- Pharmaceutical Development : As an antibiotic, it could be developed into a treatment for infections caused by resistant Gram-positive bacteria.

- Biocontrol Agents : Its ability to inhibit pathogenic microorganisms makes it suitable for use in agricultural settings to protect crops from bacterial diseases.

- Research Tool : Understanding its mechanisms can provide insights into antibiotic resistance and the development of new antimicrobial strategies.

特性

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-2-11(16)13-10(7-15)12(17)8-3-5-9(6-4-8)14(18)19/h3-6,10,12,15,17H,2,7H2,1H3,(H,13,16)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMULVALRTTYIT-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956531 | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35098-52-3 | |

| Record name | Propionamide, N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, D-threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035098523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。